molecular formula C17H13ClN2S B12122633 Pyrimidine, 4-chloro-6-phenyl-2-[(phenylmethyl)thio]- CAS No. 99469-86-0

Pyrimidine, 4-chloro-6-phenyl-2-[(phenylmethyl)thio]-

Cat. No.: B12122633
CAS No.: 99469-86-0
M. Wt: 312.8 g/mol
InChI Key: XXSXGNNABQFKIZ-UHFFFAOYSA-N
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Description

Pyrimidine, 4-chloro-6-phenyl-2-[(phenylmethyl)thio]- is a heterocyclic aromatic organic compound Pyrimidines are a class of nitrogen-containing heterocycles that are fundamental components of nucleic acids, such as DNA and RNA The specific compound features a pyrimidine ring substituted with a chlorine atom at the 4-position, a phenyl group at the 6-position, and a phenylmethylthio group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrimidine, 4-chloro-6-phenyl-2-[(phenylmethyl)thio]- typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea.

    Phenylation: The phenyl group at the 6-position can be introduced via a Suzuki-Miyaura coupling reaction, using phenylboronic acid and a palladium catalyst.

    Thioether Formation: The phenylmethylthio group at the 2-position can be introduced by reacting the pyrimidine derivative with benzyl mercaptan in the presence of a base like sodium hydride (NaH).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride (SnCl₂) or iron powder in acidic conditions.

    Substitution: The chlorine atom at the 4-position can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form corresponding substituted derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)

    Reducing Agents: Tin(II) chloride (SnCl₂), iron powder

    Nucleophiles: Amines, thiols

    Catalysts: Palladium catalysts for coupling reactions

Major Products

    Sulfoxides and Sulfones: From oxidation of the thioether group

    Amines: From reduction of nitro groups

    Substituted Pyrimidines: From nucleophilic substitution reactions

Scientific Research Applications

Chemistry

In chemistry, pyrimidine, 4-chloro-6-phenyl-2-[(phenylmethyl)thio]- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound can be used to study the interactions of pyrimidine derivatives with biological macromolecules. Its structural similarity to nucleotides makes it a useful probe in nucleic acid research.

Medicine

In medicine, derivatives of pyrimidine are explored for their potential therapeutic properties. This compound, with its specific substitutions, may exhibit biological activities such as antiviral, anticancer, or antimicrobial effects, making it a candidate for drug development.

Industry

In the industrial sector, pyrimidine derivatives are used in the production of dyes, agrochemicals, and pharmaceuticals. The compound’s reactivity and functional groups make it suitable for various applications in chemical manufacturing.

Mechanism of Action

The mechanism of action of pyrimidine, 4-chloro-6-phenyl-2-[(phenylmethyl)thio]- depends on its specific interactions with molecular targets. For instance, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting the enzyme’s activity. The phenyl and thioether groups can enhance binding affinity through hydrophobic interactions and sulfur-aromatic interactions, respectively.

Comparison with Similar Compounds

Similar Compounds

  • Pyrimidine, 4-chloro-6-phenyl-2-[(methylthio)-]
  • Pyrimidine, 4-chloro-6-phenyl-2-[(ethylthio)-]
  • Pyrimidine, 4-chloro-6-phenyl-2-[(phenylthio)-]

Uniqueness

Pyrimidine, 4-chloro-6-phenyl-2-[(phenylmethyl)thio]- is unique due to the presence of the phenylmethylthio group, which can influence its chemical reactivity and biological activity. This specific substitution pattern can lead to distinct properties compared to other similar compounds, such as different binding affinities, solubility, and stability.

Properties

CAS No.

99469-86-0

Molecular Formula

C17H13ClN2S

Molecular Weight

312.8 g/mol

IUPAC Name

2-benzylsulfanyl-4-chloro-6-phenylpyrimidine

InChI

InChI=1S/C17H13ClN2S/c18-16-11-15(14-9-5-2-6-10-14)19-17(20-16)21-12-13-7-3-1-4-8-13/h1-11H,12H2

InChI Key

XXSXGNNABQFKIZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSC2=NC(=CC(=N2)Cl)C3=CC=CC=C3

Origin of Product

United States

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